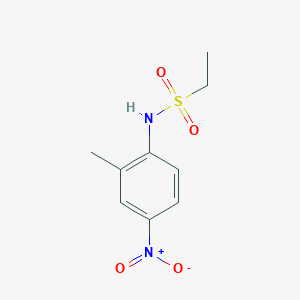

N-(2-methyl-4-nitrophenyl)ethanesulfonamide

Descripción

N-(2-Methyl-4-nitrophenyl)ethanesulfonamide (CAS: 10284-40-9) is a sulfonamide derivative characterized by a 2-methyl-4-nitrophenyl group attached to an ethanesulfonamide backbone. Its molecular formula is C9H11N2O4S, with a molecular weight of 157.19 g/mol .

Propiedades

IUPAC Name |

N-(2-methyl-4-nitrophenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-3-16(14,15)10-9-5-4-8(11(12)13)6-7(9)2/h4-6,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYETUEKWASFECB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-nitrophenyl)ethanesulfonamide typically involves the reaction of 2-methyl-4-nitroaniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-methyl-4-nitroaniline+ethanesulfonyl chloride→N-(2-methyl-4-nitrophenyl)ethanesulfonamide+HCl

Industrial Production Methods

Industrial production of N-(2-methyl-4-nitrophenyl)ethanesulfonamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-methyl-4-nitrophenyl)ethanesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: N-(2-methyl-4-aminophenyl)ethanesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(2-methyl-4-nitrophenyl)ethanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anti-inflammatory properties.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It may be used in studies investigating the interaction of sulfonamide compounds with biological targets, such as enzymes or receptors.

Mecanismo De Acción

The mechanism of action of N-(2-methyl-4-nitrophenyl)ethanesulfonamide depends on its specific application. In medicinal chemistry, sulfonamide compounds typically inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group can also participate in redox reactions, potentially leading to the generation of reactive oxygen species.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Sulfonamides

Substituent Variations on the Aromatic Ring

(a) N-(4-Methoxy-3-Nitrophenyl) Derivatives

- Example : (E)-N-(4-Methoxy-3-nitrophenyl)-2-(2',4',6'-trimethoxyphenyl)ethenesulfonamide (6s)

- Structure : Features a nitro group at position 3, methoxy at position 4, and a trimethoxyphenyl-ethene moiety.

- Properties : Melting point (172–174°C ), higher molecular weight (424.094 g/mol ), and enhanced solubility due to three methoxy groups.

- Synthesis : Prepared via condensation of sulfamoyl acetic acid derivatives with aldehydes .

(b) N-(4-Chloro-2-Nitrophenyl) Derivatives

- Example : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

(c) N-(4-Fluoro-3-Nitrophenyl) Derivatives

Backbone Modifications: Ethanesulfonamide vs. Methanesulfonamide

- Example: N-[3-Methoxy-4-[(3-nitro-9-acridinyl)amino]phenyl]ethanesulfonamide hydrochloride (CAS: 71802-99-8) incorporates a bulky acridinyl group, enabling DNA intercalation and antitumor activity .

- Methanesulfonamide Derivatives: Example: N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide (CAS: 147118-37-4)

- Shorter backbone but complex substituents; used in kinase inhibition .

Key Differences and Implications

- Electronic Effects :

- Nitro groups decrease electron density, enhancing electrophilicity, while methoxy groups increase solubility and steric bulk.

- Biological Relevance :

- Synthetic Flexibility :

- Ethanesulfonamides allow modular functionalization, enabling tailored pharmacokinetic profiles.

Actividad Biológica

N-(2-methyl-4-nitrophenyl)ethanesulfonamide is a sulfonamide compound that has garnered interest in various biological applications. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

N-(2-methyl-4-nitrophenyl)ethanesulfonamide features a sulfonamide group attached to a 2-methyl-4-nitrophenyl moiety. The presence of the nitro group is crucial for its biological activity, influencing its interaction with biological targets.

The biological activity of N-(2-methyl-4-nitrophenyl)ethanesulfonamide is primarily attributed to its ability to inhibit specific enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various metabolic pathways, leading to therapeutic effects. The nitro group can also undergo reduction to form an amino group, which may enhance its binding affinity to biological targets.

Antimicrobial Activity

Research indicates that sulfonamides, including N-(2-methyl-4-nitrophenyl)ethanesulfonamide, exhibit antimicrobial properties. They are known to inhibit bacterial growth by interfering with folate synthesis, which is essential for DNA replication and cell division.

Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds similar to N-(2-methyl-4-nitrophenyl)ethanesulfonamide have shown cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 10 nM. These compounds disrupt microtubule formation and induce apoptosis through caspase activation and tubulin depolymerization .

Table 1: Cytotoxicity of Sulfonamide Compounds

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | DU145 (Prostate) | 8 | Microtubule disruption |

| Compound B | K562 (Leukemia) | 10 | Apoptosis induction |

| N-(2-methyl-4-nitrophenyl)ethanesulfonamide | Various | TBD | TBD |

Note: TBD = To Be Determined based on further studies.

Research Insights

- Cytotoxicity Studies : In vitro studies have demonstrated that modifications in the chemical structure of sulfonamides can significantly alter their cytotoxicity profiles. For example, introducing electron-withdrawing groups at specific positions on the aromatic ring has been shown to enhance activity against resistant cancer cell lines .

- In Vivo Efficacy : Preclinical trials using xenograft models have indicated that certain sulfonamide derivatives can effectively reduce tumor size, suggesting their potential as therapeutic agents in oncology .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of these compounds reveal that some derivatives exhibit improved blood-brain barrier permeability, which is advantageous for treating central nervous system tumors .

Q & A

Q. Which software tools are recommended for crystallographic refinement of sulfonamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.